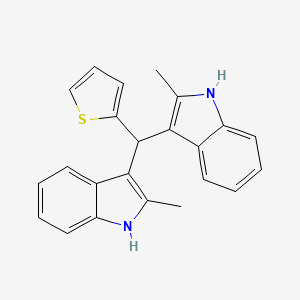
1H-Indole, 3,3'-(2-thienylmethylene)bis[2-methyl-
Vue d'ensemble
Description
“1H-Indole, 3,3’-(2-thienylmethylene)bis[2-methyl-” is a chemical compound with the molecular formula C23H20N2S . It is a derivative of indole, a heterocyclic compound that is important in many biological processes .
Molecular Structure Analysis
The molecular structure of “1H-Indole, 3,3’-(2-thienylmethylene)bis[2-methyl-” consists of two indole rings connected by a thiophene ring . The average mass of the molecule is 328.430 Da .Applications De Recherche Scientifique
Antiviral Activity
Indole derivatives have shown potential as antiviral agents. For instance, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were reported to have inhibitory activity against influenza A . Another derivative, 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide, was found to have potent antiviral activity against Coxsackie B4 virus .
Anti-inflammatory Activity
Indole derivatives are known to possess anti-inflammatory properties . However, specific studies on “1H-Indole, 3,3’-(2-thienylmethylene)bis[2-methyl-” in this context are not readily available.
Anticancer Activity
Indole and its derivatives have been used in the synthesis of various anticancer agents. A study reported the synthesis of indole coupled with Mannich base derivatives and tested their cytotoxic activity on three cancer cell lines . One of the compounds, indole compound 1c, was found to have high activity compared to other compounds used for the same purpose .
Anti-HIV Activity
Indole derivatives have been reported to possess anti-HIV properties . However, specific studies on “1H-Indole, 3,3’-(2-thienylmethylene)bis[2-methyl-” in this context are not readily available.
Antimicrobial Activity
Indole derivatives are known for their antimicrobial properties . However, specific studies on “1H-Indole, 3,3’-(2-thienylmethylene)bis[2-methyl-” in this context are not readily available.
Antitubercular Activity
Indole derivatives have shown potential as antitubercular agents. For instance, (E)-1-(2-(1H-indol-3-yl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-3(2H)-yl)-3-(substitutedphenyl)prop-2-en-1-one derivatives derived from pyridine and Indole were investigated for their in vitro antitubercular activity .
Mécanisme D'action
1H-Indole, 3,3’-(2-thienylmethylene)bis[2-methyl-]
is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been found in many important synthetic drug molecules . Here’s what we can infer based on the general characteristics of indole derivatives:
Target of Action
Indole derivatives are known to bind with high affinity to multiple receptors These targets can vary depending on the specific structure of the derivative and the biological context
Mode of Action
The mode of action of indole derivatives can be diverse, depending on their specific structure and the biological context. They are known to interact with their targets, leading to various biological effects
Biochemical Pathways
Indole derivatives can affect a variety of biochemical pathways due to their broad-spectrum biological activities
Result of Action
The result of action of a compound refers to the molecular and cellular effects of the compound’s action. Indole derivatives are known to have various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc
Propriétés
IUPAC Name |
2-methyl-3-[(2-methyl-1H-indol-3-yl)-thiophen-2-ylmethyl]-1H-indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2S/c1-14-21(16-8-3-5-10-18(16)24-14)23(20-12-7-13-26-20)22-15(2)25-19-11-6-4-9-17(19)22/h3-13,23-25H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFCNVXLFKIJLEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C(C3=CC=CS3)C4=C(NC5=CC=CC=C54)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10407521 | |
| Record name | 1H-Indole, 3,3'-(2-thienylmethylene)bis[2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10407521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1H-Indole, 3,3'-(2-thienylmethylene)bis[2-methyl- | |
CAS RN |
138801-72-6 | |
| Record name | 1H-Indole, 3,3'-(2-thienylmethylene)bis[2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10407521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



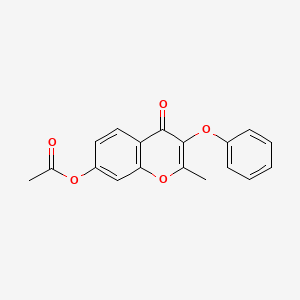


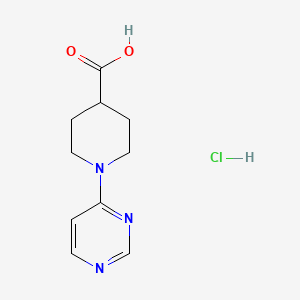

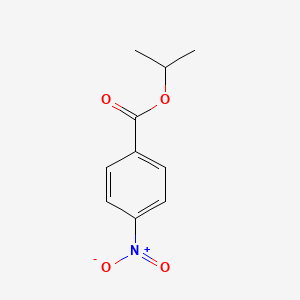
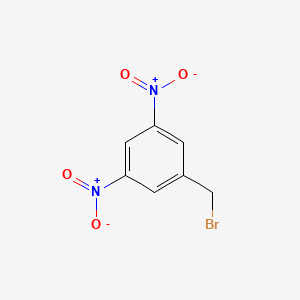
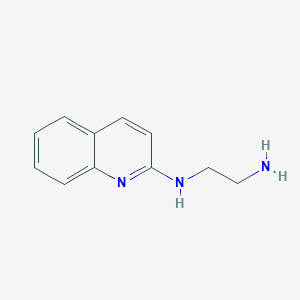
![2,4-Thiazolidinedione, 3-[(4-fluorophenyl)methyl]-](/img/structure/B3047328.png)


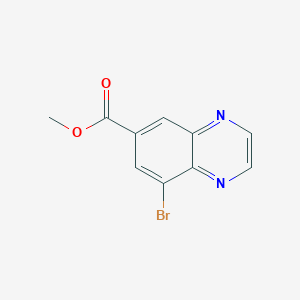
![D-Valine, N-[(2'-cyano[1,1'-biphenyl]-4-yl)methyl]-, methyl ester](/img/structure/B3047334.png)
